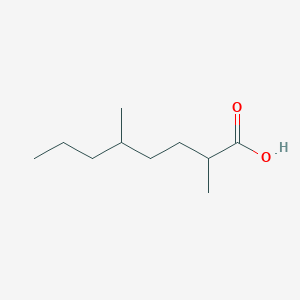
2,5-Dimethyloctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyloctanoic acid is an organic compound with the molecular formula C10H20O2. It is a branched-chain fatty acid, characterized by the presence of two methyl groups attached to the fifth and second carbon atoms of the octanoic acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of octanoic acid with methylating agents under controlled conditions. Another method includes the use of Grignard reagents, where the reaction of octyl magnesium bromide with methyl iodide results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. These processes often utilize catalytic hydrogenation and oxidation reactions to achieve high yields and purity. The choice of catalysts and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing significant roles .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyloctanoic acid has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for the synthesis of complex molecules and polymers. In biology, it is used in the study of metabolic pathways and enzyme interactions. In medicine, its derivatives are explored for potential therapeutic uses, including anti-inflammatory and antimicrobial properties. Industrially, it is utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2,5-Dimethyloctanoic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity and influence metabolic processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethyloctanoic acid can be compared with other similar compounds, such as 2,2-Dimethyloctanoic acid and 3-Ethyl-2,5-Dimethyloctanoic acid. These compounds share structural similarities but differ in their chemical properties and reactivity.
Conclusion
This compound is a versatile compound with a wide range of applications in various scientific fields. Its unique structure and reactivity make it a valuable subject of study and utilization in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C10H20O2 |
|---|---|
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
2,5-dimethyloctanoic acid |
InChI |
InChI=1S/C10H20O2/c1-4-5-8(2)6-7-9(3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
GMQQCOYAGZTOEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CCC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


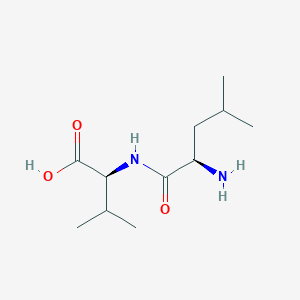
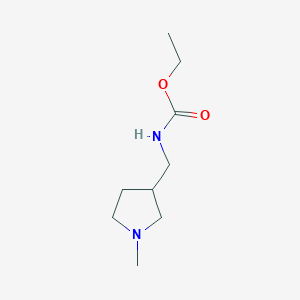
![(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13564526.png)
![rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol](/img/structure/B13564536.png)
![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)
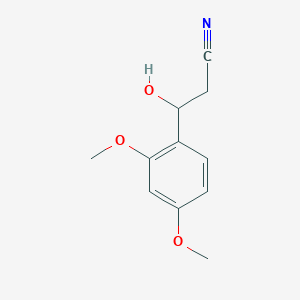
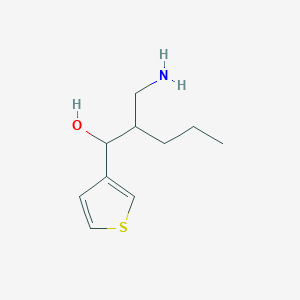
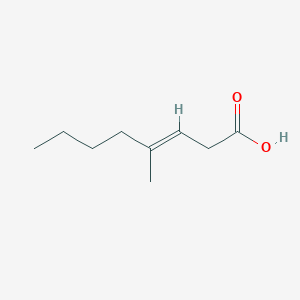
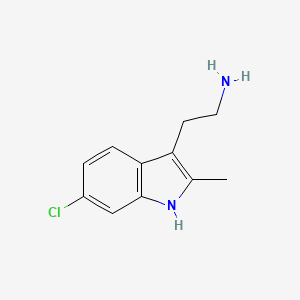
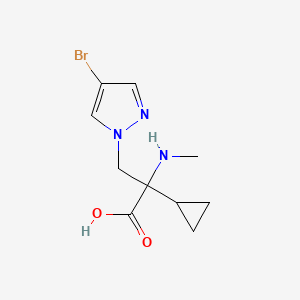
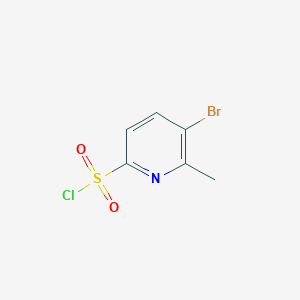
![1,4-Diazaspiro[5.5]undecane-5,9-dione](/img/structure/B13564608.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)
